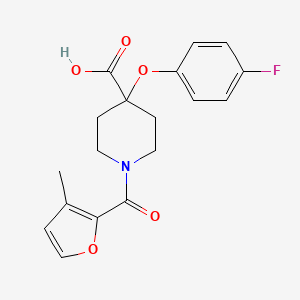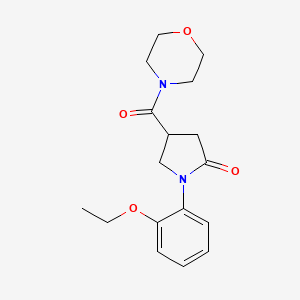
4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid, also known as FFPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FFPC is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid acts as a selective antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and cognition. By blocking the NMDA receptor, 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid can modulate the activity of glutamate, an excitatory neurotransmitter. This modulation can lead to changes in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid can inhibit the activity of the NMDA receptor, leading to a decrease in calcium influx and the release of neurotransmitters. In vivo studies have shown that 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid can modulate pain perception and cognitive function in animal models. Additionally, 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has several advantages for lab experiments. It is a selective antagonist of the NMDA receptor, which allows for the investigation of the role of this receptor in various neurological disorders. Additionally, 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has a low toxicity profile, making it a safe compound to work with. However, 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in animal models. Additionally, the synthesis of 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid can be challenging and time-consuming, which can limit its availability for research.
Future Directions
There are several future directions for research involving 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid. One potential direction is the investigation of its potential as a therapeutic agent for pain management. Additionally, 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid could be studied for its potential as a treatment for neurological disorders, such as Alzheimer's disease and schizophrenia. Further research could also focus on optimizing the synthesis of 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid to increase its yield and purity. Finally, the development of new derivatives of 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid could lead to compounds with improved properties for scientific research.
Synthesis Methods
4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid can be synthesized using various methods, including the reaction of 4-fluorophenol with 3-methyl-2-furoic acid, followed by the reaction with piperidine-4-carboxylic acid. Another method involves the reaction of 4-fluorophenol with 3-methyl-2-furoyl chloride, followed by the reaction with piperidine-4-carboxylic acid. The synthesis of 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has been used in studies to investigate the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has been studied for its potential as a therapeutic agent for pain management.
properties
IUPAC Name |
4-(4-fluorophenoxy)-1-(3-methylfuran-2-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5/c1-12-6-11-24-15(12)16(21)20-9-7-18(8-10-20,17(22)23)25-14-4-2-13(19)3-5-14/h2-6,11H,7-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNGWEYWDRJNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC(CC2)(C(=O)O)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B5311525.png)
![3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5311539.png)


![3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)
![N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5311569.png)

![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)
![methyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5311594.png)
![2-isopropyl-5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-4(3H)-pyrimidinone](/img/structure/B5311608.png)
![4-bromo-N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5311612.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5311613.png)

![N-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N'-phenylethane-1,2-diamine](/img/structure/B5311625.png)